molecular formula C8H12O6 B13633810 Methyl 5,5-dimethoxy-2,4-dioxopentanoate

Methyl 5,5-dimethoxy-2,4-dioxopentanoate

Cat. No.: B13633810
M. Wt: 204.18 g/mol
InChI Key: QXHPLSYBCNDETR-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethoxy-2,4-dioxopentanoate (C₉H₁₄O₆) is a γ-keto ester characterized by two methoxy groups at the 5-position and two ketone groups at the 2- and 4-positions of the pentanoate backbone. Its methyl ester group enhances solubility in organic solvents, while the electron-withdrawing ketones and electron-donating methoxy groups create a reactive scaffold for cyclization and heterocycle synthesis. This compound is primarily utilized as an intermediate in the preparation of pyrazole derivatives, as demonstrated in , where its ethyl analog undergoes hydrazine-mediated cyclization to yield bioactive heterocycles .

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 5,5-dimethoxy-2,4-dioxopentanoate

InChI

InChI=1S/C8H12O6/c1-12-7(11)5(9)4-6(10)8(13-2)14-3/h8H,4H2,1-3H3

InChI Key

QXHPLSYBCNDETR-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethoxy-2,4-dioxopentanoate typically involves the esterification of 5,5-dimethoxy-2,4-dioxopentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethoxy-2,4-dioxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethoxy-2,4-dioxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethoxy-2,4-dioxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of methyl 5,5-dimethoxy-2,4-dioxopentanoate with five analogous compounds:

Compound Name Molecular Formula Substituents (Position) Ester Group Key Functional Groups
This compound (Target) C₉H₁₄O₆ -OCH₃ (5,5) Methyl 2,4-diketone, 5,5-dimethoxy
Ethyl 5,5-dimethoxy-2,4-dioxopentanoate C₁₀H₁₆O₆ -OCH₃ (5,5) Ethyl 2,4-diketone, 5,5-dimethoxy
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C₇H₈F₂O₄ -CF₃ (5,5,5) Ethyl 2,4-diketone, 5,5,5-trifluoro
Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate C₁₃H₁₄O₅ 4-methoxyphenyl (5) Methyl 3,5-diketone, aryl substituent
Ethyl 5,5-difluoro-2,4-dioxopentanoate C₇H₈F₂O₄ -CF₂ (5,5) Ethyl 2,4-diketone, 5,5-difluoro
Methyl 4-oxo-pentanoate C₆H₁₀O₃ None Methyl 4-ketone

Key Observations:

  • Substituent Effects : The trifluoro and difluoro analogs (C₇H₈F₂O₄) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing nature, contrasting with the methoxy groups in the target compound, which donate electrons .
  • Aromatic vs.
  • Ester Group Influence : Ethyl esters (e.g., C₁₀H₁₆O₆) may offer slower hydrolysis rates compared to methyl esters, affecting metabolic stability in drug design .

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